molecular formula C10H18N2O3 B2912001 (2S)-4-methyl-2-(prop-2-enylcarbamoylamino)pentanoic acid CAS No. 1173683-31-2

(2S)-4-methyl-2-(prop-2-enylcarbamoylamino)pentanoic acid

Cat. No. B2912001
CAS RN: 1173683-31-2
M. Wt: 214.265
InChI Key: DJPGIIHWHQQUIA-QMMMGPOBSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and pH. These properties can be predicted using various computational tools .

Mechanism of Action

If the compound is a drug or enzyme, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

Information about a compound’s toxicity, flammability, and environmental impact can often be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2S)-4-methyl-2-(prop-2-enylcarbamoylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-4-5-11-10(15)12-8(9(13)14)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,13,14)(H2,11,12,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPGIIHWHQQUIA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-methyl-2-(prop-2-enylcarbamoylamino)pentanoic acid

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